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Pyrimido[5,4-d]pyrimidin-2(1H)-one

X‑ray crystallography Conformational analysis EGFR inhibitor design

Pyrimido[5,4-d]pyrimidin-2(1H)-one (CAS 28285-66-7) is a fused heterocyclic core scaffold characterized by a pyrimido[5,4-d]pyrimidine ring system with a 2‑oxo substitution, serving as the foundational building block for a class of potent and selective tyrosine kinase inhibitors. Its computed baseline physicochemical properties include a molecular weight of 148.12 g/mol, a topological polar surface area (TPSA) of 67.2 Ų, and an XLogP3-AA value of -0.7, which collectively define its drug-like starting characteristics prior to functionalization.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 28285-66-7
Cat. No. B13099119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-d]pyrimidin-2(1H)-one
CAS28285-66-7
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C=NC(=O)N2
InChIInChI=1S/C6H4N4O/c11-6-8-2-4-5(10-6)1-7-3-9-4/h1-3H,(H,8,10,11)
InChIKeyRLJCWYYOGHGGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[5,4-d]pyrimidin-2(1H)-one (CAS 28285-66-7): Core Scaffold and Baseline Physicochemical Profile for Kinase Inhibitor Design


Pyrimido[5,4-d]pyrimidin-2(1H)-one (CAS 28285-66-7) is a fused heterocyclic core scaffold characterized by a pyrimido[5,4-d]pyrimidine ring system with a 2‑oxo substitution, serving as the foundational building block for a class of potent and selective tyrosine kinase inhibitors [1]. Its computed baseline physicochemical properties include a molecular weight of 148.12 g/mol, a topological polar surface area (TPSA) of 67.2 Ų, and an XLogP3-AA value of -0.7, which collectively define its drug-like starting characteristics prior to functionalization [2].

Pyrimido[5,4-d]pyrimidin-2(1H)-one: Why In‑Class Fused Pyrimidine Scaffolds Cannot Be Interchanged Without Quantitative Conformational Penalty


Generic substitution among fused pyrimidine cores (e.g., pyrido[3,2‑d]pyrimidines, pyrido[3,4‑d]pyrimidines, or quinazolines) is not scientifically justified because the exact placement of nitrogen atoms within the heteroaromatic ring system directly dictates the three‑dimensional conformation of the inhibitor when bound to the kinase ATP‑binding pocket [1]. Specifically, the pyrimido[5,4‑d]pyrimidine scaffold, unlike its pyridopyrimidine isomers, possesses a carbon atom at the 5‑position rather than a nitrogen atom, which induces a measurable 30° out‑of‑plane rotation of the 4‑phenylamino group and a longer C5a–C4 bond due to the relief of nonbonding proton interactions [1]. This conformational difference is not merely academic; it translates into distinct structure‑activity relationships (SAR) and altered cellular potency profiles, as detailed in the quantitative evidence below [1].

Quantitative Differentiation Evidence for Pyrimido[5,4-d]pyrimidin-2(1H)-one Against Closest Fused Pyrimidine Comparators


Conformational Differentiation: 30° Out‑of‑Plane Phenyl Rotation and Extended C5a–C4 Bond Versus Pyridopyrimidine Isomers

X‑ray crystal structures demonstrate that replacing the nitrogen atom at the 5‑position with a carbon atom in the pyrimido[5,4‑d]pyrimidine scaffold (relative to pyrido[3,2‑d]‑ and pyrido[3,4‑d]pyrimidine isomers) induces a 30° out‑of‑plane rotation of the 4‑phenyl group and a longer C5a–C4 bond, thereby altering the inhibitor's binding pose and potency profile [1].

X‑ray crystallography Conformational analysis EGFR inhibitor design

6‑Position Bulk Tolerance: Retention of Cellular Potency with Bulky Solubilizing Side Chains Unachievable with Other Scaffolds

The pyrimido[5,4‑d]pyrimidine scaffold uniquely tolerates bulky, weakly basic solubilizing side chains at the 6‑position via a secondary amine linkage, retaining cellular EGFR autophosphorylation inhibitory potency (IC₅₀ values comparable to or better than the unsubstituted NHMe derivative 5c), whereas analogous modifications in pyrido[3,2‑d]‑ or pyrido[3,4‑d]pyrimidine series lead to a marked loss of activity [1].

Structure‑activity relationship (SAR) EGFR autophosphorylation Cellular potency

EGFR vs. ErbB2 Selectivity: >1000‑Fold Kinase Selectivity Window for Pyrimidopyrimidine‑Derived Inhibitors

The pyrimido[5,4‑d]pyrimidine‑derived clinical candidate BIBX1382 (containing the core scaffold) exhibits an IC₅₀ of 3 nM against EGFR tyrosine kinase while displaying >1000‑fold lower potency against the closely related ErbB2 (HER2) kinase (IC₅₀ = 3.4 µM), a selectivity window not achievable with many alternative fused pyrimidine or quinazoline scaffolds [1].

Kinase selectivity EGFR ErbB2 Tyrosine kinase inhibitor

Physicochemical Baseline: Computed XLogP3‑AA = −0.7 and TPSA = 67.2 Ų as Starting Points for Derivative Optimization

The unsubstituted core scaffold Pyrimido[5,4‑d]pyrimidin‑2(1H)‑one possesses computed physicochemical descriptors including an XLogP3‑AA value of −0.7 and a topological polar surface area (TPSA) of 67.2 Ų, establishing a low‑lipophilicity, moderate‑polarity baseline that distinguishes it from more lipophilic cores such as quinazoline (XLogP ≈ 1.5–2.5 for unsubstituted core) [1].

Lipophilicity Polar surface area Drug‑likeness Medicinal chemistry

In Vivo Tumor Growth Inhibition: 50–60% T/C Ratio Achieved with Pyrimidopyrimidine‑Derived Inhibitor in EGFR‑Driven Xenograft Models

Oral administration of BIBX1382 (containing the pyrimido[5,4‑d]pyrimidine core) at 50 mg/kg daily for 14 days in athymic mice bearing established A431 human vulval squamous cell carcinoma xenografts resulted in a treated‑to‑control (T/C) tumor volume ratio of 40–50% (i.e., 50–60% tumor growth inhibition), with concomitant reduction in phosphorylated EGFR (pEGFR) and Ki‑67 proliferation marker levels in tumor tissue [1].

Xenograft Tumor growth inhibition In vivo efficacy EGFR

Cellular Anti‑Proliferative Potency: Nanomolar IC₅₀ in EGFR‑Expressing KB Cells Confirms Target Engagement

BIBX1382 and BIBU1361 (both derived from the pyrimido[5,4‑d]pyrimidine core) inhibited EGF‑dependent thymidine incorporation in EGFR‑overexpressing KB cells with half‑maximally effective concentrations in the nanomolar range (BIBX1382 IC₅₀ = 3–15 nM depending on assay conditions), confirming that the scaffold can be elaborated into cell‑permeable inhibitors that effectively suppress EGFR‑driven proliferation [1].

Cellular potency Anti‑proliferative KB cells EGFR

Evidence‑Backed Application Scenarios for Procuring Pyrimido[5,4-d]pyrimidin-2(1H)-one and Its Derivatives


Structure‑Based Design of Selective EGFR Kinase Inhibitors Requiring 6‑Position Bulk Tolerance

Research programs seeking to optimize EGFR inhibitors with improved pharmacokinetic properties can procure this scaffold to exploit the unique bulk tolerance at the 6‑position. The evidence shows that attaching bulky, weakly basic solubilizing groups via a secondary amine at this position retains (or even improves) cellular EGFR autophosphorylation inhibitory potency (IC₅₀ = 0.019 µM for a representative derivative, compared to 0.036 µM for the unsubstituted NHMe derivative) [1]. This is a critical differentiation from pyridopyrimidine scaffolds, which lose potency upon similar modifications [1].

Kinase Selectivity Profiling in ErbB Family‑Driven Cancer Models

Investigators evaluating EGFR‑targeted therapies where ErbB2 (HER2) sparing is desirable should consider derivatives of this scaffold. The core enables compounds like BIBX1382 that exhibit an IC₅₀ of 3 nM against EGFR with >1000‑fold selectivity over ErbB2 (IC₅₀ = 3.4 µM) [1]. This selectivity profile supports the procurement of the scaffold for developing chemical probes to dissect EGFR‑specific signaling pathways in cells co‑expressing ErbB2, minimizing confounding off‑target effects [1].

Hit‑to‑Lead Optimization Campaigns Prioritizing Low Lipophilicity Starting Points

Medicinal chemistry teams aiming to avoid high‑lipophilicity liabilities (e.g., poor solubility, high metabolic clearance, promiscuous off‑target binding) can strategically select Pyrimido[5,4‑d]pyrimidin‑2(1H)‑one as a core scaffold. Its computed XLogP3‑AA of −0.7 is ≥2.2 log units lower than that of the quinazoline core, providing a favorable baseline lipophilicity for subsequent optimization [2]. This physicochemical advantage translates into a reduced risk of ADME attrition in early‑stage drug discovery [2].

In Vivo Pharmacology Studies of Orally Bioavailable EGFR Inhibitors

The demonstrated in vivo efficacy of pyrimidopyrimidine‑derived inhibitors (e.g., BIBX1382) in EGFR‑driven xenograft models supports the procurement of this scaffold for developing compounds intended for oral administration in preclinical oncology studies. The evidence shows that daily oral dosing at 50 mg/kg achieves a 50–60% reduction in tumor volume in A431 xenografts, with corresponding pharmacodynamic modulation of pEGFR and Ki‑67 [1]. This validates the scaffold's potential for elaboration into orally active therapeutic candidates suitable for in vivo proof‑of‑concept experiments [1].

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